molecular formula C7H14O4 B1242724 D-Sarmentose CAS No. 90-56-2

D-Sarmentose

Cat. No.: B1242724
CAS No.: 90-56-2
M. Wt: 162.18 g/mol
InChI Key: GOYBREOSJSERKM-VQVTYTSYSA-N
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Description

Sarmentose is a hexose monosaccharide, specifically a 2,6-dideoxy-3-O-methyl-D-xylo-hexose with the molecular formula C7H14O4 . It is a stereoisomer of cymarose and is closely related to digitalose, often obtained from plant sources via hydrolysis . This compound is of significant interest in various biomedical research fields due to its diverse biological activities. Research indicates Sarmentose and its derivatives possess promising hepatoprotective properties. Studies on the compound Sarmentosin, extracted from Sedum sarmentosum , have shown it can alleviate acetaminophen (APAP)-induced acute liver failure by regulating the Nrf2 pathway to manage cellular oxidative stress and promote mitophagy, the selective clearance of damaged mitochondria . Furthermore, Sarmentosin has demonstrated a regulatory effect on lipid accumulation in primary hepatocytes, suggesting potential research applications for investigating non-alcoholic fatty liver disease . Beyond liver research, Sarmentose derivatives are being explored for their effects on the central nervous system. Sarmentosin has been identified as a monoamine oxidase (MAO) inhibitor, particularly targeting MAO-B, an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin . This mechanism suggests potential for research into neurodegenerative diseases and mood disorders, with studies reporting associated improvements in mood and reductions in mental fatigue . The compound also exhibits anti-inflammatory properties and is being investigated in cancer research, where it has been found to inhibit the mTOR signaling pathway and induce autophagy-dependent apoptosis in human hepatocellular carcinoma cells . Sarmentose is provided exclusively for research use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

90-56-2

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3S,4S,5R)-4,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1

InChI Key

GOYBREOSJSERKM-VQVTYTSYSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@H](CC=O)OC)O)O

Canonical SMILES

CC(C(C(CC=O)OC)O)O

Other CAS No.

13484-14-5

Origin of Product

United States

Preparation Methods

Wittig–Horner Olefination of D-Xylofuranose Derivatives

The synthesis of this compound often begins with functionalized D-xylofuranose precursors. A pivotal strategy involves Wittig–Horner (WH) olefination to introduce a sulfanyl alkene moiety at the C-5 position. For example, methyl 3-O-benzyl-5-deoxy-2-O-methyl-α/β-D-xylofuranoside (3 ) is prepared by treating a D-xylofuranose derivative with acetyl chloride (AcCl) in methanol, followed by methylation using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF). This step establishes the 2-O-methyl group and sets the stage for subsequent cyclization.

Key Reaction Conditions

  • Olefination : Conducted at 0°C to room temperature in anhydrous THF.

  • Methylation : Achieved via two sequential additions of MeI to ensure complete substitution.

[I+]-Induced 6-Endo Cyclization

The transformation of the linear alkene intermediate into a pyranose ring is accomplished through iodine-induced 6-endo cyclization. For instance, treatment of the alkene derivative with N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane (CH₂Cl₂) at −60°C triggers cyclization, yielding a 2-iodo-1-thioglycoside. This step is critical for establishing the β-D-xylo configuration of the pyranose ring.

Mechanistic Insight
The iodine atom stabilizes the transition state during cyclization, favoring the 6-endo pathway over alternative ring-forming routes.

Stereoselective Glycosylation

The final stage involves 1,2-trans stereoselective glycosylation to attach the sarmentose unit to aglycones. Using a thioglycoside donor (8 ) and a glycosyl acceptor (7 ), the reaction proceeds under kinetic control at −60°C, employing TfOH as a promoter. This method ensures high β-selectivity, a hallmark of sarmentose-containing natural products.

Yield Optimization

  • Donor–Acceptor Ratio : A 1.7:1 ratio of donor to acceptor maximizes product formation.

  • Temperature Gradient : Gradual warming from −60°C to −10°C minimizes side reactions.

Alternative Synthetic Routes and Protecting Group Strategies

Use of 4-O-DPPA for β-Glycosylation

Recent advancements employ the 2-(diphenylphosphinoyl)acetyl (DPPA) group at the axial 4-OH position to enhance β-glycosylation efficiency. For example, glycosylation of aglycones with DPPA-protected donors (2427 ) in the presence of Ph₃PAuOTf at −20°C achieves near-quantitative β-selectivity. Subsequent deprotection with sodium methoxide (NaOMe) yields the desired sarmentoside derivatives.

Advantages of DPPA

  • Steric Hindrance : The bulky DPPA group directs glycosylation to the β-face.

  • Facile Removal : Basic conditions cleave the DPPA group without affecting other functionalities.

Synthesis of L-Sarmentose Analogues

Mirroring the this compound pathway, L-sarmentose is synthesized from L-xylose precursors. The enantiomeric route highlights the versatility of the WH olefination–cyclization–glycosylation sequence for producing both D- and L-forms.

Structural Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as the cornerstone for validating sarmentose structures. Key diagnostic signals include:

  • ¹H NMR : A doublet at δ 4.85 ppm (J = 8.0 Hz) for the anomeric proton, confirming the β-configuration.

  • ¹³C NMR : Resonances at δ 101.5 ppm (C-1) and δ 56.2 ppm (3-O-methyl group).

X-ray Crystallography

Single-crystal X-ray diffraction analysis of synthetic sarmentosides, such as ecdysantherin (2 ), unequivocally establishes the absolute configuration of the sugar moiety.

Crystallographic Data

  • Space Group : P2₁2₁2₁

  • R-Factor : < 0.05 for high-resolution structures.

Industrial-Scale Production Challenges

Fermentative Splitting and Extraction

While chemical synthesis dominates laboratory-scale production, industrial methods often leverage fermentative splitting of sarmentose-containing glucosides. For example, defatted Strophanthus sarmentosus seeds are treated with water and organic solvents (e.g., chloroform, ethanol) to extract sarmentosides A and B. Subsequent acid hydrolysis releases free sarmentose, though this step remains poorly optimized.

Process Limitations

  • Low Yields : Fermentative methods typically yield < 5% sarmentose due to competing degradation pathways.

  • Purity Issues : Co-extraction of structurally similar glycosides complicates isolation.

Catalytic Innovations

Emergent strategies focus on heterogeneous catalysis to improve stereoselectivity and reduce iodine waste. For instance, recyclable iodonium-loaded resins show promise in replacing stoichiometric NIS during cyclization .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing Sarmentose in biological samples?

  • Methodological Answer : Sarmentose identification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantification, supplemented by nuclear magnetic resonance (NMR) for structural elucidation. Researchers should validate these methods using reference standards and cross-reference spectral databases (e.g., PubChem, SciFinder). For plant extracts, consider matrix effects and use purification steps like solid-phase extraction (SPE) to minimize interference .

Q. What extraction protocols optimize Sarmentose yield from plant sources?

  • Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and duration. A phased approach is recommended:

Pilot trials : Test solvents (e.g., methanol-water mixtures) at varying temperatures (40–80°C).

Kinetic studies : Determine optimal extraction time to avoid degradation.

Validation : Use triplicate samples and spike-and-recovery experiments to assess yield consistency. Report subsampling methods (e.g., coning and quartering) to ensure homogeneity, as outlined in analytical subsampling guidelines .

Q. How can researchers validate Sarmentose purity for in vitro assays?

  • Methodological Answer : Purity validation requires orthogonal methods:

  • Chromatographic purity : ≥95% via HPLC with UV/RI detection.
  • Elemental analysis : Confirm molecular formula.
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity or solvent residues.
    • For novel derivatives, include X-ray crystallography or 2D-NMR to confirm stereochemistry. Document all steps to enable replication .

Advanced Research Questions

Q. How to design dose-response studies to evaluate Sarmentose’s pharmacological effects while minimizing confounding variables?

  • Methodological Answer :

Experimental design : Use randomized, blinded cohorts with positive/negative controls.

Dose selection : Base ranges on preliminary toxicity assays (e.g., IC50 values).

Confounding factors : Account for metabolic variability (e.g., cytochrome P450 activity) via genetically matched models or stratification.

Statistical power : Calculate sample sizes using tools like G*Power, ensuring ≥80% power to detect effect sizes.

  • For meta-analyses, follow PRISMA guidelines to harmonize heterogeneous datasets .

Q. What strategies resolve contradictions in Sarmentose’s reported bioactivity across studies?

  • Methodological Answer : Contradictions often arise from methodological disparities. Systematically evaluate:

  • Source variability : Plant subspecies, geographic origin, and harvest time.
  • Assay conditions : Cell line specificity, serum concentrations, and incubation times.
  • Data normalization : Use internal standards (e.g., housekeeping genes in qPCR).
    • Apply sensitivity analysis in meta-regression to identify influential variables .

Q. How to ensure reproducibility in Sarmentose synthesis and functionalization studies?

  • Methodological Answer :

  • Protocol granularity : Document reaction conditions (e.g., inert atmosphere, catalyst purity).
  • Analytical validation : Share raw NMR/HPLC data in supplementary materials.
  • Error reporting : Quantify yields, enantiomeric excess, and byproducts.
    • Adhere to COSMOS-E guidelines for systematic reporting of synthetic workflows .

Q. What computational approaches predict Sarmentose’s interaction with biological targets?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.

MD simulations : Run ≥100 ns trajectories to assess binding stability.

Validation : Cross-reference with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

  • Disclose force field parameters and solvent models to enhance replicability .

Methodological Frameworks

Q. How to conduct a systematic review of Sarmentose’s therapeutic potential?

  • Methodological Answer :

Search strategy : Use Boolean operators (e.g., "Sarmentose AND (anti-inflammatory OR antioxidant)") across PubMed, Scopus, and Web of Science.

Inclusion criteria : Define study types (in vitro, in vivo, clinical), publication dates, and language.

Risk of bias : Apply ROBINS-I tool for non-randomized studies.

Data synthesis : Use RevMan for meta-analysis or thematic synthesis for qualitative data.

  • Engage an information specialist to optimize search comprehensiveness .

Q. What statistical methods are robust for analyzing Sarmentose’s synergistic effects in combination therapies?

  • Methodological Answer :

  • Synergy quantification : Use Chou-Talalay’s combination index (CI) or Bliss independence model.
  • Multivariate analysis : Apply PCA or PLS regression to disentangle covariate effects.
  • Software : Implement dose-response analyses in R (drc package) or GraphPad Prism.
    • Report confidence intervals and adjust for multiple comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Sarmentose
Reactant of Route 2
D-Sarmentose

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